tert-butyl-dimethyl-(thiophen-2-ylmethoxy)silane
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Overview
Description
Tert-butyl-dimethyl-(thiophen-2-ylmethoxy)silane is an organosilicon compound that features a thiophene ring attached to a silicon atom via a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl-dimethyl-(thiophen-2-ylmethoxy)silane typically involves the reaction of 2-thiophenemethanol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in a solvent like N,N-dimethylformamide at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl-dimethyl-(thiophen-2-ylmethoxy)silane can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions, often in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Tert-butyl-dimethyl-(thiophen-2-ylmethoxy)silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science:
Biology and Medicine:
Mechanism of Action
The mechanism of action of tert-butyl-dimethyl-(thiophen-2-ylmethoxy)silane is not well-documented. its reactivity can be attributed to the presence of the thiophene ring and the silicon atom. The thiophene ring can participate in various chemical reactions, while the silicon atom can influence the compound’s overall reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilane: A simpler organosilicon compound without the thiophene ring.
tert-Butyldimethyl(2-propynyloxy)silane: Contains a propynyloxy group instead of a thiophen-2-ylmethoxy group.
Uniqueness
Tert-butyl-dimethyl-(thiophen-2-ylmethoxy)silane is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other organosilicon compounds. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors .
Properties
Molecular Formula |
C11H20OSSi |
---|---|
Molecular Weight |
228.43 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(thiophen-2-ylmethoxy)silane |
InChI |
InChI=1S/C11H20OSSi/c1-11(2,3)14(4,5)12-9-10-7-6-8-13-10/h6-8H,9H2,1-5H3 |
InChI Key |
QEFNRZXTDYTYHH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=CS1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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